(2-(p-Tolyl)thiazol-4-yl)methanol
Overview
Description
(2-(p-Tolyl)thiazol-4-yl)methanol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a thiazole ring substituted with a p-tolyl group at the 2-position and a methanol group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a variety of effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The compound’s solubility properties suggest that its action and stability may be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Cellular Effects
Thiazole derivatives have been reported to have diverse effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that (2-(p-Tolyl)thiazol-4-yl)methanol could potentially interact with biomolecules through these mechanisms.
Temporal Effects in Laboratory Settings
Thiazole derivatives have been used in various laboratory settings, suggesting that they have some level of stability and do not degrade rapidly .
Metabolic Pathways
Thiazole is a core structural motif found in Vitamin B1 (thiamine), which plays a crucial role in carbohydrate metabolism .
Transport and Distribution
Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence their distribution and localization within cells and tissues.
Subcellular Localization
The solubility properties of thiazole derivatives may influence their localization within specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(p-Tolyl)thiazol-4-yl)methanol typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The reaction involves the condensation of α-haloketones with thioamides. For this compound, the starting materials would be p-tolyl α-haloketone and thioamide. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Catalysts and continuous flow reactors may be used to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-(p-Tolyl)thiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
- p-Tolylthiazole-4-carboxylic acid.
Reduction: Dihydro-(2-(p-Tolyl)thiazol-4-yl)methanol.
Substitution: 5-Bromo-(2-(p-Tolyl)thiazol-4-yl)methanol.
Scientific Research Applications
(2-(p-Tolyl)thiazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family.
2-Aminothiazole: Known for its antimicrobial properties.
4-Methylthiazole: Used in flavor and fragrance industries.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for human health.
Uniqueness
(2-(p-Tolyl)thiazol-4-yl)methanol is unique due to the presence of both a p-tolyl group and a methanol group on the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[2-(4-methylphenyl)-1,3-thiazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-2-4-9(5-3-8)11-12-10(6-13)7-14-11/h2-5,7,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQRQDVYECSELB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586187 | |
Record name | [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36093-97-7 | |
Record name | [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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